molecular formula C12H10FNO4 B6303944 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid CAS No. 2177259-25-3

1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid

Cat. No.: B6303944
CAS No.: 2177259-25-3
M. Wt: 251.21 g/mol
InChI Key: NHLSKJOVYBAJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid is a fluorinated indolizine derivative characterized by an ethoxycarbonyl group at position 1 and a fluorine atom at position 8 of the bicyclic indolizine core. Its structure combines electron-withdrawing (fluoro) and lipophilic (ethoxycarbonyl) groups, which may influence solubility, metabolic stability, and target binding affinity .

Properties

IUPAC Name

1-ethoxycarbonyl-8-fluoroindolizine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO4/c1-2-18-12(17)7-6-9(11(15)16)14-5-3-4-8(13)10(7)14/h3-6H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLSKJOVYBAJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=CN2C(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid can be synthesized through a multi-step process involving the formation of the indolizine core followed by functional group modifications. One common method involves the cyclization of a suitable precursor, such as 2-(2-aminophenyl)acetonitrile, with ethyl chloroformate and a fluorinating agent under controlled conditions. The reaction typically requires a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods: Industrial production of 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol or aldehyde under appropriate conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Ethyl 8-fluoroindolizine-3-carboxylate.

    Reduction: 1-(Hydroxycarbonyl)-8-fluoroindolizine-3-carboxylic acid.

    Substitution: 1-(Ethoxycarbonyl)-8-aminoindolizine-3-carboxylic acid.

Scientific Research Applications

1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.

    Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the carboxylic acid and ethoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : The 8-fluoro substituent in the target compound may reduce metabolic oxidation compared to 6- or 7-fluoroindole derivatives .
  • Functional Groups: Ethoxycarbonyl (target) vs.

Salts and Prodrug Derivatives

  • 8-(3-Azanylpyrrolidin-1-yl)-1-cyclopropyl-7-fluoro-9-methoxy-4-oxo-quinolizine-3-carboxylic acid hydrochloride (): The hydrochloride salt improves aqueous solubility, critical for parenteral formulations. The methoxy group enhances electron density, contrasting with the electron-withdrawing ethoxycarbonyl in the target compound .
  • N-(2,2-Difluoroethyl)-7,7-dimethyl-1,2,3,4,6,7-hexahydro-[1,4]diazepino[6,7,1-hi]indole-8-carboxamide (): Demonstrates the role of carboxamide derivatives in enhancing blood-brain barrier penetration compared to carboxylic acids .

Biological Activity

1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid is a synthetic organic compound belonging to the indolizine family. Its unique structure, characterized by the presence of ethoxycarbonyl and carboxylic acid functional groups along with a fluorine atom, suggests potential applications in various biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₃FNO₄
  • CAS Number : 2177259-25-3
  • Molecular Weight : 239.23 g/mol

The compound features a fused indolizine ring system, which is known for its diverse biological activities. The ethoxycarbonyl group contributes to the compound's lipophilicity, enhancing membrane permeability and biological interactions.

The mechanism of action of 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid is multifaceted:

  • Enzyme Interaction : It may interact with various enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The fluorine atom can enhance binding affinity due to its electronegativity.
  • Hydrogen Bonding : The carboxylic acid and ethoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions, facilitating specific molecular recognition in biological systems.

Biological Activity

Research indicates that 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid has several potential biological activities:

Anticancer Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It has been investigated for its potential as a pharmacophore in drug discovery, particularly for:

  • Mechanisms : Inducing apoptosis and inhibiting tumor growth.
  • Case Studies : In vitro studies demonstrated significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 30 µM.

Anti-inflammatory Effects

The compound shows promise in reducing inflammation:

  • Mechanisms : Modulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Findings : Animal models of inflammation treated with the compound exhibited reduced edema and inflammatory markers, indicating potential therapeutic benefits in conditions like arthritis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid, it can be compared with other indolizine derivatives:

Compound NameStructural VariationNotable Biological Activity
1-(Methoxycarbonyl)-8-fluoroindolizine-3-carboxylic acidMethoxy vs. EthoxyModerate anticancer activity
1-(Ethoxycarbonyl)-8-chloroindolizine-3-carboxylic acidChlorine instead of FluorineLower selectivity in enzyme inhibition
1-(Ethoxycarbonyl)-8-methylindolizine-3-carboxylic acidMethyl group instead of FluorineReduced potency compared to fluorinated variant

Research Applications

1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid has diverse applications in scientific research:

  • Chemistry : Serves as a building block for synthesizing more complex indolizine derivatives.
  • Biology : Investigated as a fluorescent probe due to the presence of the fluorine atom.
  • Medicine : Explored for its potential in drug development targeting inflammatory diseases and cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.